

Spectroscopic Data of But-2-yn-1-yl Thiocyanate: A Technical Guide

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Compound of Interest

Compound Name: But-2-yn-1-yl thiocyanate

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This technical guide provides a detailed overview of the predicted spectroscopic data for **But-2-yn-1-yl thiocyanate** (C_5H_5NS), a compound of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **But-2-yn-1-yl thiocyanate**.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.45	t	2H	$-CH_2-SCN$
~1.85	t	3H	$-C\equiv C-CH_3$

Note: The chemical shifts are estimated based on typical values for propargylic protons and protons adjacent to a thiocyanate group. The coupling between the methylene and methyl

groups across the alkyne is expected to be a long-range coupling, resulting in triplet-like splitting ($J \approx 2.5$ Hz).

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~110	-SCN
~80	$-\text{C}\equiv\text{C}-\text{CH}_3$
~75	$-\text{CH}_2-\text{C}\equiv\text{C}-$
~30	$-\text{CH}_2-\text{SCN}$
~4	$-\text{C}\equiv\text{C}-\text{CH}_3$

Note: The chemical shift for the thiocyanate carbon is characteristic. The alkynyl carbons are predicted to be in the typical range, and the aliphatic carbons are influenced by the adjacent functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2155	Strong, Sharp	$\text{C}\equiv\text{N}$ stretch (thiocyanate)
~2250	Medium, Sharp	$\text{C}\equiv\text{C}$ stretch (internal alkyne)
~2920, ~2850	Medium	C-H stretch (aliphatic)
~1430	Medium	CH_2 bend
~1380	Medium	CH_3 bend

Note: The strong, sharp absorption around 2155 cm^{-1} is a hallmark of the thiocyanate group. The internal alkyne stretch is also a characteristic feature, though typically weaker than a terminal alkyne.

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
111	100	[M] ⁺ (Molecular Ion)
84	40	[M - HCN] ⁺
68	60	[M - SCN] ⁺
53	80	[C ₄ H ₅] ⁺
41	50	[C ₃ H ₅] ⁺

Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for thiocyanates include the loss of HCN and the SCN radical. Fragmentation of the butynyl chain is also anticipated.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

Synthesis of But-2-yn-1-yl Thiocyanate

But-2-yn-1-yl thiocyanate can be synthesized via nucleophilic substitution. Two common precursors are 2-butyne-1-ol and 1-bromo-2-butyne.

- From 1-bromo-2-butyne: A solution of 1-bromo-2-butyne in a polar aprotic solvent, such as acetone or DMF, is treated with an equimolar amount of potassium thiocyanate (KSCN). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
- From 2-butyne-1-ol: The alcohol is first converted to a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is then reacted with potassium thiocyanate in a similar manner to the bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified **But-2-yn-1-yl thiocyanate** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** The sample is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 500 MHz spectrometer. For ^1H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence (e.g., PENDANT) is used, and a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a drop of neat **But-2-yn-1-yl thiocyanate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
- **Data Acquisition:** The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

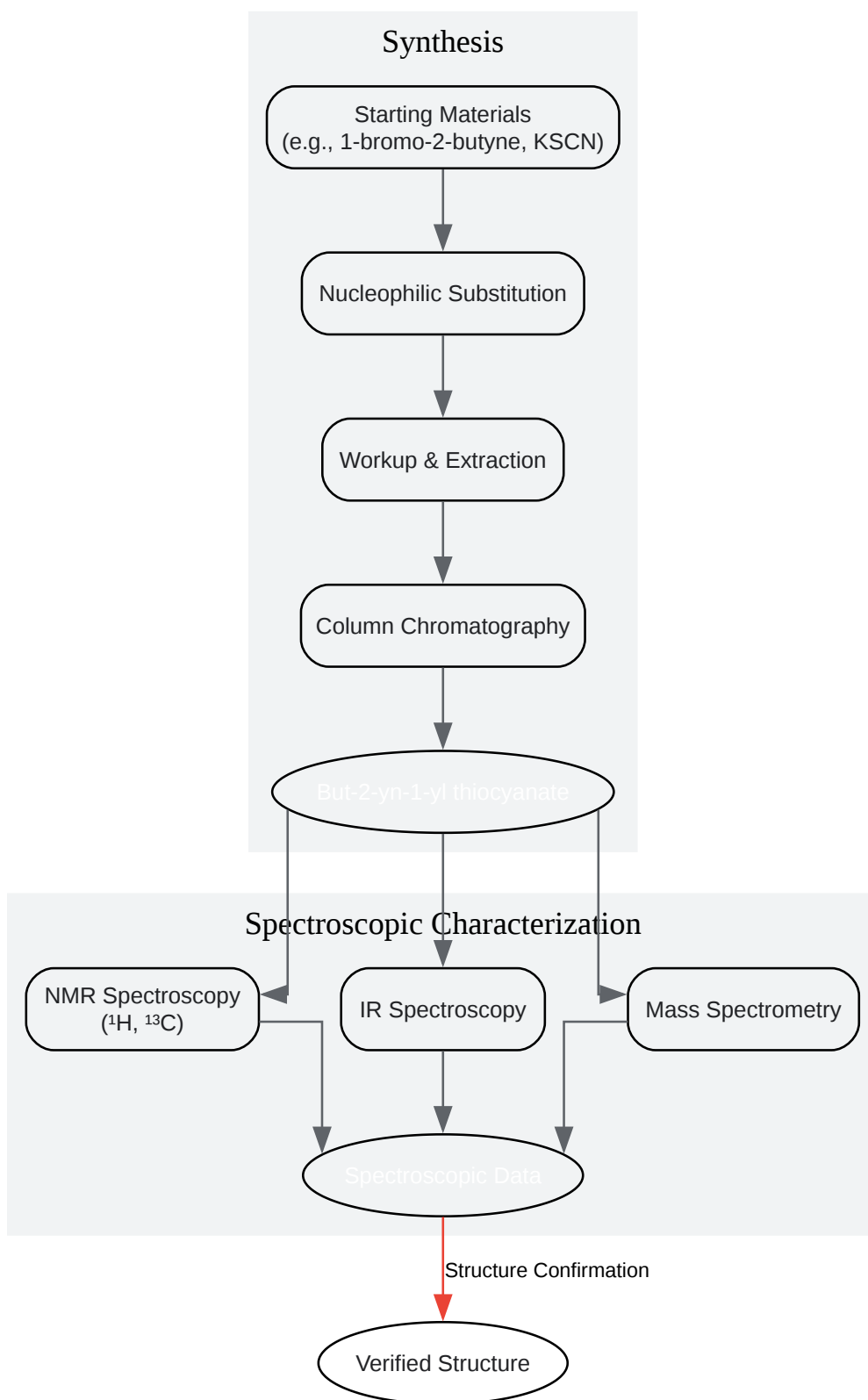
- **Sample Introduction:** A dilute solution of **But-2-yn-1-yl thiocyanate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Visualizations

Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of **But-2-yn-1-yl thiocyanate**.

- To cite this document: BenchChem. [Spectroscopic Data of But-2-yn-1-yl Thiocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469524#spectroscopic-data-for-but-2-yn-1-yl-thiocyanate-nmr-ir-ms]

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